molecular weight of 4-butyl-2-iodoaniline C10H14IN
molecular weight of 4-butyl-2-iodoaniline C10H14IN
Chemo-Analytical Profiling of 4-Butyl-2-iodoaniline ( ): Mass Characterization, Synthesis, and Cross-Coupling Utility
Executive Summary
4-Butyl-2-iodoaniline (CAS 952054-06-7) represents a critical halogenated aniline scaffold in medicinal chemistry. While its primary identity is defined by its molecular weight (
Molecular Identity & Mass Properties[1][2][3]
Precise mass characterization is the cornerstone of analytical validation. For 4-butyl-2-iodoaniline, researchers must distinguish between Average Molecular Weight (for stoichiometric calculations) and Monoisotopic Mass (for high-resolution mass spectrometry/HRMS).
Stoichiometric & Isotopic Data
The presence of Iodine (
| Property | Value | Application Context |
| Formula | General Identification | |
| Average MW | 275.13 g/mol | Synthesis: Used for calculating reagent equivalents (mmol).[1][2] |
| Monoisotopic Mass | 275.0171 Da | Analysis: The exact |
| Exact Mass | 275.01711 | Computational Chemistry/Modeling |
| Heavy Atom Count | 12 | Lipophilicity estimations (LogP) |
The "Iodine Signature" in Mass Spectrometry
Unlike chlorine (
-
Diagnostic Rule: A mass spectrum of 4-butyl-2-iodoaniline will display a dominant base peak at
( ) without the "isotopic cluster" characteristic of other halides. This absence is a primary validation marker for purity.
Synthetic Context & Handling
The synthesis of 4-butyl-2-iodoaniline typically relies on the electrophilic aromatic substitution of 4-n-butylaniline. The high electron density of the aniline ring directs the iodine to the ortho position.
Synthesis Protocol (Recommended)
-
Precursor: 4-n-butylaniline (CAS 104-13-2).
-
Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
-
Solvent System: Acetonitrile (ACN) or DMF (polar aprotic promotes the reaction).
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-butylaniline (1.0 eq) in ACN at
(ice bath) to suppress poly-iodination. -
Addition: Add NIS (1.05 eq) portion-wise over 30 minutes. Protect from light (iodides are photosensitive).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting aniline is more polar than the iodo-product.
-
Quench: Quench with saturated aqueous Sodium Thiosulfate (
) to remove oxidative byproducts (indicated by a yellow/brown color fading to clear). -
Extraction: Extract with Ethyl Acetate; wash with brine.
Visualization: Synthesis & Purification Logic
The following diagram outlines the decision logic for synthesis and purification, ensuring high yield and purity.
Figure 1: Synthetic workflow for the regioselective iodination of 4-butylaniline.
Analytical Validation: A Self-Validating System
Trustworthiness in chemical biology requires that every compound be validated by orthogonal methods. For 4-butyl-2-iodoaniline, the "Self-Validating System" combines LC-MS (mass) and NMR (structure).
LC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),
. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (The butyl chain increases retention time significantly compared to aniline).
-
Ionization: ESI Positive Mode (
).
NMR Structural Confirmation ( NMR, 400 MHz, )
The substitution pattern is validated by the splitting of aromatic protons:
-
C3-H (Ortho to I): Doublet (
), ppm. The iodine atom causes a downfield shift (deshielding). -
C5-H (Meta to I): Doublet of doublets (
), coupling with C3-H and C6-H. -
C6-H (Ortho to
): Doublet ( ), ppm (shielded by the amine). -
Butyl Chain: Triplet (
, methyl), multiplet ( , methylene), triplet ( , benzylic methylene).
Applications in Drug Discovery
The 4-butyl-2-iodoaniline scaffold is a high-value "linchpin" intermediate. Its utility is derived from the reactivity difference between the amine (nucleophile) and the iodide (electrophile).
Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling. This allows for the attachment of biaryl systems, a common motif in kinase inhibitors.
-
Catalyst:
or . -
Mechanism: Oxidative addition of Pd(0) into the C-I bond is faster than C-Br or C-Cl, allowing for mild reaction conditions (room temperature to
).
Larock Indole Synthesis
This molecule is a prime candidate for the Larock synthesis, where it reacts with an internal alkyne to form 2,3-disubstituted indoles—a privileged structure in serotonin receptor antagonists.
Figure 2: Divergent synthetic pathways utilizing the C-I bond for scaffold elaboration.
Safety & Stability (Critical E-E-A-T)
-
Light Sensitivity: The C-I bond is photolabile. Storage in clear glass will lead to "pinking" or "browning" of the solid, indicating free iodine release. Requirement: Store in amber vials under Argon at
. -
Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and carcinogen. Double-gloving (Nitrile) and use of a fume hood are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Note: Isomeric reference for physical property validation). Retrieved from [Link]
-
Felpin, F.-X. (2005).[3] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry. Retrieved from [Link]
-
Scientific Instrument Services. Exact Mass & Isotopic Distribution Calculator. Retrieved from [Link]
Sources
- 1. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
